(R)-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
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Overview
Description
®-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions.
Protection of the amino group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions.
Final deprotection and purification: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions and cellular pathways. It can be used in assays to identify new drug targets.
Medicine
In medicinal chemistry, ®-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of ®-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Other pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activity and applications.
Uniqueness
®-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and potential bioactivity, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C16H22N6O4 |
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Molecular Weight |
362.38 g/mol |
IUPAC Name |
4-amino-1-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C16H22N6O4/c1-16(2,3)26-15(25)21-6-4-5-9(7-21)22-13-10(11(20-22)14(23)24)12(17)18-8-19-13/h8-9H,4-7H2,1-3H3,(H,23,24)(H2,17,18,19)/t9-/m1/s1 |
InChI Key |
SGEYFVIZTLHOSZ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C(=O)O)N |
Origin of Product |
United States |
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